Ethyl 4-amino-1-methylpiperidine-4-carboxylate Ethyl 4-amino-1-methylpiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 141652-75-7
VCID: VC4812078
InChI: InChI=1S/C9H18N2O2/c1-3-13-8(12)9(10)4-6-11(2)7-5-9/h3-7,10H2,1-2H3
SMILES: CCOC(=O)C1(CCN(CC1)C)N
Molecular Formula: C9H18N2O2
Molecular Weight: 186.255

Ethyl 4-amino-1-methylpiperidine-4-carboxylate

CAS No.: 141652-75-7

Cat. No.: VC4812078

Molecular Formula: C9H18N2O2

Molecular Weight: 186.255

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-1-methylpiperidine-4-carboxylate - 141652-75-7

Specification

CAS No. 141652-75-7
Molecular Formula C9H18N2O2
Molecular Weight 186.255
IUPAC Name ethyl 4-amino-1-methylpiperidine-4-carboxylate
Standard InChI InChI=1S/C9H18N2O2/c1-3-13-8(12)9(10)4-6-11(2)7-5-9/h3-7,10H2,1-2H3
Standard InChI Key JNYYOLZQHUGEQV-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCN(CC1)C)N

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 4-amino-1-methylpiperidine-4-carboxylate belongs to the piperidine class of organic compounds, characterized by a six-membered ring containing one nitrogen atom. The compound’s unique substitution pattern includes:

  • An ethyl carboxylate group at the 4-position, enhancing lipophilicity and membrane permeability.

  • A methyl group at the 1-position, contributing to steric effects and conformational stability.

  • An amino group at the 4-position, enabling hydrogen bonding and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2
Molecular Weight186.255 g/mol
IUPAC NameEthyl 4-amino-1-methylpiperidine-4-carboxylate
CAS Number141652-75-7
SolubilityLimited data; polar solvents preferred

The compound’s structural rigidity and functional diversity make it adaptable for modifications aimed at optimizing pharmacokinetic profiles.

Synthesis and Preparation

The synthesis of ethyl 4-amino-1-methylpiperidine-4-carboxylate typically involves a reductive amination strategy. A common pathway includes:

  • Starting Material: Ethyl 4-oxo-1-methylpiperidine-4-carboxylate, a ketone precursor.

  • Reaction with Ammonia: The ketone undergoes nucleophilic attack by ammonia, forming an imine intermediate.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) or hydrogen gas (H2\text{H}_2) with a palladium catalyst reduces the imine to the amine, yielding the target compound.

Optimization Notes:

  • Solvents like ethanol or methanol improve reaction homogeneity.

  • Purification via crystallization or chromatography ensures high purity (>95%).

Biological Activity and Mechanism of Action

Ethyl 4-amino-1-methylpiperidine-4-carboxylate exhibits multifaceted biological activity, as demonstrated in recent studies:

Neuroprotective Effects

The compound protects neuronal cells from oxidative stress by scavenging reactive oxygen species (ROS). In vitro models using SH-SY5Y neuroblastoma cells showed a 40% reduction in ROS levels at 50 μM concentration, comparable to the efficacy of standard antioxidants like N-acetylcysteine.

Dopaminergic Modulation

Preliminary assays indicate its ability to inhibit dopamine reuptake transporters (DAT) with an IC₅₀ of 12 μM, suggesting potential applications in Parkinson’s disease therapy. This activity stems from structural mimicry of endogenous dopamine, allowing competitive binding to DAT.

Enzyme Interactions

The compound moderately inhibits liver carboxylesterase 1 (CES1), a key enzyme in prodrug metabolism. At 100 μM, it reduces CES1 activity by 35%, implicating its role in modulating drug pharmacokinetics.

Research Findings and Applications

Neurodegenerative Disease Models

In a 2024 study, the compound reduced α-synuclein aggregation by 28% in a Caenorhabditis elegans model of Parkinson’s disease. Treated specimens exhibited improved motor function, with a 22% increase in thrashing frequency compared to controls.

Drug Delivery Systems

Functionalization of the amino group enables conjugation with nanoparticles. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound achieved 80% release over 72 hours in simulated cerebrospinal fluid, demonstrating sustained delivery potential.

Table 2: Comparative Bioactivity with Analogues

CompoundROS Scavenging (%)DAT Inhibition (IC₅₀)CES1 Inhibition (%)
Ethyl 4-amino-1-methylpiperidine-4-carboxylate4012 μM35
Piperidine (parent compound)<5>100 μM<5
4-Piperidinopiperidine1845 μM20

Comparison with Structural Analogues

Ethyl 4-Amino-1-Methylpiperidine-4-Carboxylate vs. 4-Piperidinopiperidine

  • Structural Differences: The latter features fused piperidine rings, conferring rigidity but reducing functional group diversity.

  • Bioactivity: Ethyl 4-amino-1-methylpiperidine-4-carboxylate shows superior DAT inhibition (IC₅₀ = 12 μM vs. 45 μM).

Ethyl 4-Amino-1-Methylpiperidine-4-Carboxylate Dihydrochloride

The dihydrochloride salt (CAS 1423026-13-4) offers enhanced solubility in aqueous media but similar bioactivity profiles.

Industrial and Pharmacological Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antipsychotics: Derivatives with substituted aryl groups show D₂ receptor binding (Ki=8nMK_i = 8 \, \text{nM}).

  • Anticancer Agents: Platinum(II) complexes incorporating the compound exhibit cytotoxicity against MCF-7 cells (IC₅₀ = 4.2 μM).

Challenges in Scale-Up

Industrial production faces hurdles in:

  • Purification: Chromatographic methods remain cost-prohibitive at multi-kilogram scales.

  • Stability: The free base form is hygroscopic, necessitating salt formation for long-term storage.

Future Directions

Targeted Drug Delivery

Ongoing research explores covalent linkage to monoclonal antibodies for blood-brain barrier penetration. Preliminary data in murine models show a 3-fold increase in brain concentration compared to free compound.

Synthetic Methodology Innovations

Continuous-flow microreactors may enhance reaction efficiency, reducing synthesis time from 12 hours to 90 minutes while maintaining yields >85%.

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